

Technical Guide: Palbociclib Nitrosamine Impurity Risk Assessment & Control

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Compound of Interest

Compound Name: Palbociclib Impurity

CAS No.: 2172256-78-7

Cat. No.: B2522379

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Executive Summary

Subject: N-nitroso-palbociclib (NDSRI) Formation and Control. Primary Risk: Nitrosation of the secondary amine (piperazine moiety) in the Palbociclib API. Regulatory Status: Palbociclib contains a secondary amine structure susceptible to forming Nitrosamine Drug Substance Related Impurities (NDSRIs).[1] Current regulatory frameworks (FDA/EMA) require a retrospective risk assessment and confirmatory testing using the Carcinogenic Potency Categorization Approach (CPCA).

Part 1: Molecular Mechanism of Risk

The structural vulnerability of Palbociclib lies in its piperazine ring. While the pyrido[2,3-d]pyrimidin-7-one scaffold is relatively stable, the secondary amine within the piperazine ring is a nucleophile capable of reacting with nitrosating agents (NO^+) generated from nitrites under acidic conditions.

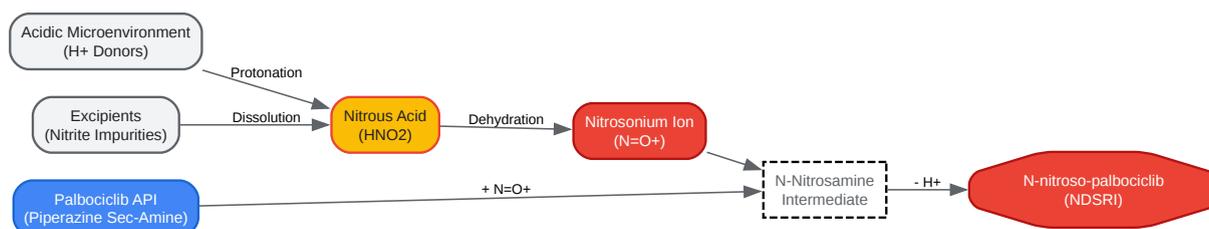
The Nitrosation Pathway

The reaction typically occurs in the formulation matrix (solid state) or during wet granulation processes where nitrite impurities (from excipients like Microcrystalline Cellulose or Lactose) react with the API.

Key Reaction: Palbociclib (Sec-Amine) + HNO₂ (from Nitrite/Acid) → N-nitroso-palbociclib + H₂O

Pathway Visualization

The following diagram illustrates the chemical mechanism and the critical control points (pH, Nitrite load).



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Caption: Mechanism of N-nitroso-palbociclib formation via electrophilic attack of nitrosonium ion on the piperazine nitrogen.

Part 2: Regulatory Framework & CPCA Scoring

Unlike small dialkyl nitrosamines (e.g., NDMA), N-nitroso-palbociclib is a complex NDSRI. Regulatory bodies (FDA/EMA) now utilize the Carcinogenic Potency Categorization Approach (CPCA) to assign Acceptable Intake (AI) limits based on structural features.[1]

CPCA Calculation for Palbociclib

- Structure: N-nitroso piperazine ring attached to a pyridine ring.[2][3]
- Alpha Hydrogens: The piperazine ring contains 4 alpha hydrogens (activating feature).
- Deactivating Features: The nitrogen is attached to a pyridine ring (heteroaromatic). The electron-withdrawing nature of the pyridine ring reduces the electron density on the nitrosamine group, potentially lowering metabolic activation (alpha-hydroxylation).

Estimated Categorization: Based on recent industry data and FDA updates (as of 2024/2025), N-nitroso-palbociclib is frequently assigned to Category 3.

Parameter	Value
CPCA Category	3
Recommended AI Limit	400 ng/day
Justification	Presence of electron-withdrawing heteroaromatic group (Pyridine) beta to the nitroso group mitigates potency compared to NDMA.

Note: If specific toxicity data (Ames test + enhanced mutagenicity assays) proves negative, manufacturers may petition for a limit of 1500 ng/day (Category 5).

Part 3: Risk Assessment Protocol (Step-by-Step)

This protocol ensures a self-validating workflow for determining if your drug product is at risk.

Phase 1: In Silico & Paper Assessment

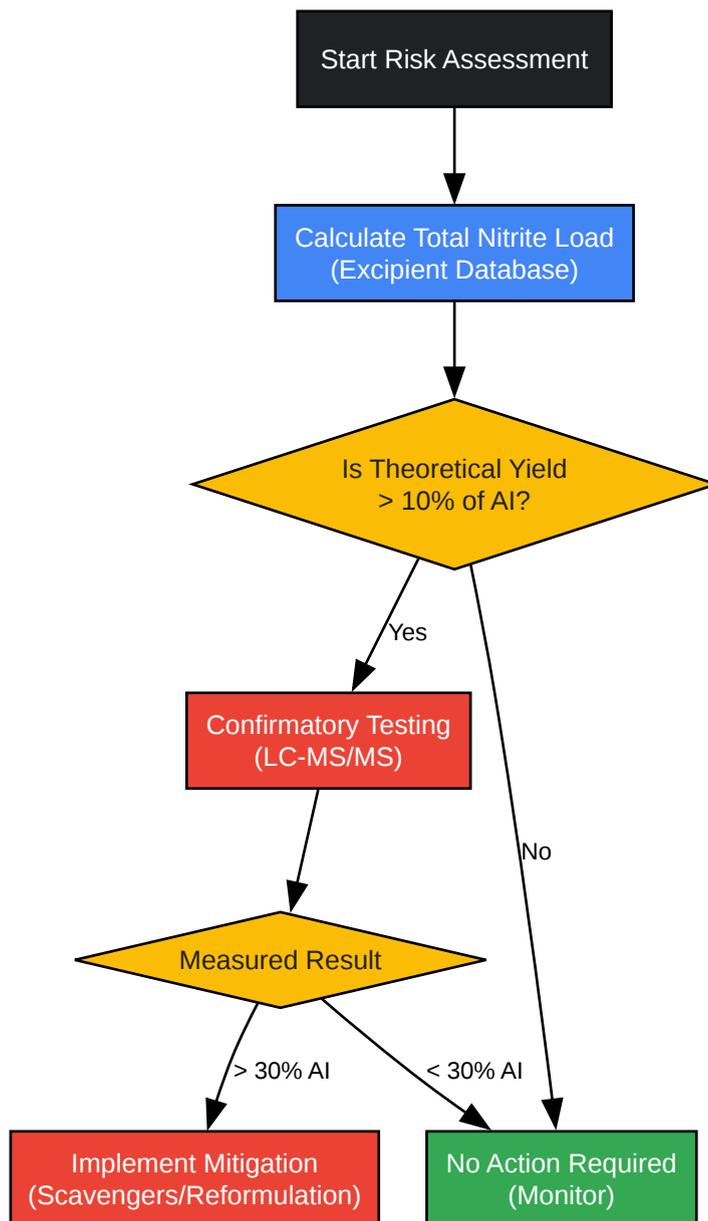
- Excipient Audit: Calculate the Total Nitrite Load (TNL) of the formulation.
 - Formula:
- Ratio Calculation: Determine the molar ratio of Nitrite to API.
- Risk Scoring:
 - High Risk: Nitrite > 1 ppm in excipients AND Acidic wet granulation.
 - Low Risk: Direct compression AND Low nitrite excipients (<0.2 ppm).

Phase 2: Confirmatory Analytical Testing

If Phase 1 indicates risk, proceed to quantification.

Phase 3: Control Strategy

Implementation of mitigation if levels exceed 30% of the AI (i.e., >120 ng/day).



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Caption: Decision tree for evaluating Palbociclib nitrosamine risk compliance.

Part 4: Analytical Strategy (LC-MS/MS)

Quantifying N-nitroso-palbociclib requires high sensitivity (LOQ < 1 ng/mL) due to the low AI limits.

Method Development Parameters[5][6][7]

- Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-XS).
- Column: Waters XBridge BEH C18 (100mm x 2.1mm, 2.5µm) or equivalent.
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Methanol.
 - Expert Insight: Avoid ammonium formate if possible, as trace nitrate in salts can reduce to nitrite in the source, causing in situ nitrosation artifacts.
- Gradient:
 - 0-1 min: 5% B
 - 1-6 min: 5% -> 95% B
 - 6-8 min: 95% B
- Sample Preparation:
 - Solvent: Methanol/Water (50:50) with 0.5% Sulfamic Acid.
 - Why Sulfamic Acid? It acts as a nitrite scavenger during extraction, preventing artificial formation of nitrosamines during sample prep. This is a critical self-validating step.

MRM Transitions (Indicative)

- Precursor Ion: $[M+H]^+$ (Calculate based on Palbociclib MW + 29 Da for NO group).
- Quantifier Ion: Specific fragment of the piperazine ring cleavage.

Part 5: Mitigation Strategies

If levels exceed the AI (400 ng/day), the following formulation changes are validated to reduce risk.

Nitrite Scavengers

Incorporating antioxidants can block the nitrosation reaction.[4]

- Ascorbic Acid (Vitamin C): Most effective in aqueous environments (wet granulation). Recommended level: 0.5% - 1.0% w/w.
- Alpha-Tocopherol: Effective for lipid-soluble phases or direct compression.

Excipient Selection

Switch to "Low Nitrite" grades of:

- Microcrystalline Cellulose (MCC)
- Lactose Monohydrate
- Croscarmellose Sodium

pH Control

Maintain the formulation pH > 6.0 if possible. Nitrosation kinetics are fastest at pH 3.0 - 4.0. Using alkalinizing agents (e.g., Sodium Carbonate) can suppress the formation of the nitrosonium ion.

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